Ethyl azocane-2-carboxylate
Description
Ethyl azocane-2-carboxylate is an organic compound characterized by an eight-membered azocane ring (a saturated heterocycle containing one nitrogen atom) esterified with an ethyl group at the 2-carboxylate position. Its structural analogs, such as ethyl esters of smaller nitrogen-containing heterocycles (e.g., piperidine or pyrrolidine derivatives), are better studied, often serving as intermediates in drug synthesis or as ligands in coordination chemistry .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl azocane-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-7-5-3-4-6-8-11-9/h9,11H,2-8H2,1H3 |
InChI Key |
POABDAADPWOIBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl azocane-2-carboxylate belongs to a broader class of ethyl carboxylate derivatives of nitrogen-containing heterocycles. Key structural analogs include:
In contrast, ethyl 1,9-dihydroxyacridine-2-carboxylate () features a rigid tricyclic acridine core with hydroxyl substituents, suggesting divergent applications in photochemistry or diagnostics .
Physicochemical Properties
Data on this compound’s solubility, melting point, and stability are scarce. Comparatively:
- Ethyl piperidine-2-carboxylate: Highly soluble in polar solvents (e.g., ethanol, DMSO) due to its smaller ring and amine group.
- Ethyl 1,9-dihydroxyacridine-2-carboxylate: Limited solubility in water but moderate in organic solvents; stability under UV light is untested .
The azocane derivative’s larger ring may reduce solubility in aqueous media compared to piperidine analogs but improve lipid membrane permeability.
Q & A
Basic: What are the optimal synthetic routes for Ethyl azocane-2-carboxylate to achieve high yield and purity?
To synthesize this compound, focus on reaction optimization:
- Reagent Selection : Use high-purity precursors (e.g., azocane-2-carboxylic acid and ethanol) with acid catalysts (e.g., sulfuric acid) under anhydrous conditions.
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to favor esterification while minimizing side reactions.
- Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis or HPLC.
- Safety : Follow protocols for handling corrosive catalysts and volatile solvents, including fume hood use and proper waste disposal .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
A multi-technique approach ensures structural validation:
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbonyl functionality.
- IR Spectroscopy : Identify ester C=O stretches (~1740 cm) and N-H vibrations (if applicable).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For crystalline samples, use SHELX software for structure refinement and absolute configuration determination .
Advanced: How can contradictions in reported spectroscopic data for this compound be resolved?
Address discrepancies through systematic validation:
Literature Cross-Check : Compare data across peer-reviewed journals, noting solvent effects or instrumentation differences.
Experimental Replication : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature).
Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental results .
Statistical Analysis : Apply multivariate analysis to identify outliers in datasets.
Advanced: What computational strategies are effective for modeling the electronic structure of this compound?
Use hybrid DFT methods to balance accuracy and computational cost:
- Functional Selection : B3LYP (Becke-3-parameter exchange with Lee-Yang-Parr correlation) incorporates exact exchange for improved thermochemical predictions .
- Basis Sets : 6-311++G(d,p) captures polarization and diffuse effects for ester and amine groups.
- Applications : Calculate HOMO-LUMO gaps, electrostatic potential maps, and reaction pathways (e.g., hydrolysis mechanisms).
Basic: What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize acids with sodium bicarbonate; absorb solvents with inert materials.
- Disposal : Follow hazardous waste guidelines for organic azides and esters .
Advanced: How can mechanistic studies elucidate this compound’s reactivity in nucleophilic acyl substitution?
- Kinetic Analysis : Monitor reaction rates under varying pH and temperature to infer transition states.
- Isotopic Labeling : Use -labeled water or alcohols to track acyl-oxygen cleavage.
- Computational Modeling : Employ DFT to simulate intermediates (e.g., tetrahedral or oxonium ions) and energy profiles .
Basic: What crystallographic methods are recommended for determining this compound’s solid-state structure?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to reduce thermal motion.
- Structure Solution : Apply direct methods (SHELXS) and refine with SHELXL, incorporating anisotropic displacement parameters .
- Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis.
Advanced: How can researchers assess this compound’s stability under varying environmental conditions?
- Accelerated Aging Studies : Expose samples to heat (40–60°C), humidity (75% RH), or UV light, then quantify degradation via HPLC or GC-MS.
- Kinetic Modeling : Fit degradation data to Arrhenius or Weibull models to predict shelf life.
- Statistical Design : Use response surface methodology (RSM) to evaluate interactive effects of temperature, pH, and light .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
